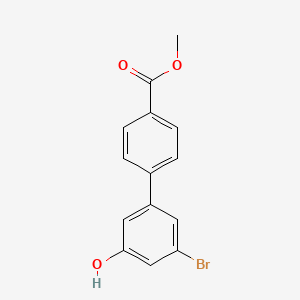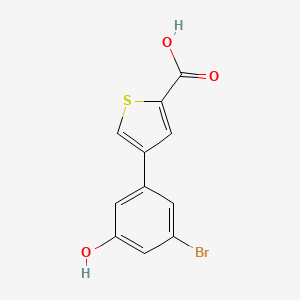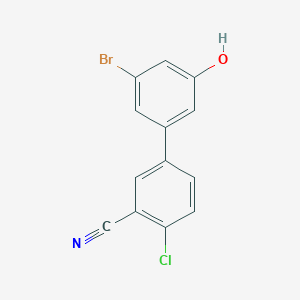
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-BMPP) is a chemical compound that belongs to the family of phenols. It is a white, crystalline solid with a melting point of 68-70°C and a boiling point of 238°C. 3-BMPP is a widely used in scientific research and laboratory experiments due to its various properties.
Wissenschaftliche Forschungsanwendungen
3-BMPP is widely used in scientific research and laboratory experiments due to its various properties. It has been used as a reagent in the synthesis of a variety of compounds, including thiazoles, benzimidazoles, and indoles. 3-BMPP has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals. Additionally, 3-BMPP has been used as an intermediate in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Wirkmechanismus
The mechanism of action of 3-BMPP is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate in order to facilitate the reaction. Additionally, 3-BMPP is believed to act as a catalyst, increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMPP are not well understood. However, it is believed that the compound may have a variety of effects on the body, including inhibition of enzymes and inhibition of the synthesis of certain compounds. Additionally, 3-BMPP may act as an antioxidant, protecting the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-BMPP in laboratory experiments is its high purity, which allows for more precise and accurate results. Additionally, 3-BMPP is relatively inexpensive and readily available, making it an ideal choice for laboratory experiments. However, 3-BMPP is also highly toxic and should be handled with care. Furthermore, the compound is sensitive to light and air, and should be stored in a cool, dry place.
Zukünftige Richtungen
Due to its various properties, 3-BMPP has potential applications in a variety of fields, such as pharmaceuticals, materials science, and biotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, 3-BMPP could be used to develop new synthesis methods for a variety of compounds, such as pharmaceuticals and fragrances.
Synthesemethoden
3-BMPP can be synthesized through a three-step process. The first step involves the preparation of 4-methoxycarbonylphenyl bromide, which is obtained by reacting 4-methoxycarbonylphenol with bromine. The second step involves the reaction of 4-methoxycarbonylphenyl bromide with potassium hydroxide in ethanol, resulting in 3-BMPP. The third step involves the purification of 3-BMPP by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJXFNISASTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686431 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261925-83-0 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)



![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)


